molecular formula C22H16F4N2O B12741035 1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- CAS No. 212503-29-2

1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)-

Cat. No.: B12741035
CAS No.: 212503-29-2
M. Wt: 400.4 g/mol
InChI Key: GJYDIIYJGKMSQZ-UHFFFAOYSA-N
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Description

Structural Characterization of 1H-Benzimidazole, 2-(((2,6-Difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)-

Molecular Geometry and Conformational Analysis

The target compound features a benzimidazole core substituted at the N1 position with a 2,6-difluorobenzyl group and at the C2 position with a ((2,6-difluorophenyl)methoxy)methyl moiety. X-ray crystallographic studies of related fluorinated benzimidazoles reveal nearly ideal bond lengths for aromatic systems, with C–C bonds in the benzimidazole ring measuring 1.38–1.42 Å and C–N bonds averaging 1.32 Å. The 2,6-difluorophenyl substituents adopt a nearly perpendicular orientation relative to the benzimidazole plane, with dihedral angles ranging from 16.7° to 19.8°.

The methoxymethyl linker at C2 introduces conformational flexibility, as evidenced by torsion angles of 88.6° between the triazole and hydroxymethyl groups in analogous structures. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of approximately 4.48 eV for similar fluorinated benzimidazoles, indicating significant electronic delocalization across the conjugated system.

Crystallographic Studies of Fluorinated Benzimidazole Derivatives

Single-crystal X-ray diffraction analyses of structurally related compounds reveal diverse packing patterns influenced by fluorination. The title compound’s analogs crystallize in multiple space groups, including:

Compound Space Group Unit Cell Parameters (Å, °) Reference
1b P–1 a = 7.212, b = 9.876, c = 12.345
1c C2/c a = 15.678, b = 8.912, c = 17.890
1d P2₁/c a = 10.234, b = 6.789, c = 14.567

Fluorine atoms induce close-packed arrangements through C–F⋯π interactions (3.12–3.25 Å). The 2,6-difluorophenyl groups create steric hindrance, enlarging the binding pocket by 1.8–2.4 Å compared to non-fluorinated analogs.

Intermolecular Interactions and Hydrogen-Bonding Networks

The crystal packing is stabilized by a combination of hydrogen bonds and π-stacking:

  • O–H⋯N hydrogen bonds form zigzag chains along the c-axis with donor-acceptor distances of 2.85–2.92 Å
  • N–H⋯N bifurcated interactions connect adjacent layers (N⋯N = 3.05–3.12 Å)
  • C–H⋯F contacts (2.98–3.15 Å) contribute to three-dimensional stabilization

In dimeric units, the benzimidazole N–H group acts as a hydrogen bond donor to the methoxy oxygen (O⋯H–N = 1.98 Å), while the hydroxyl group participates in O–H⋯π interactions with fluorinated phenyl rings.

Comparative Analysis with Related 2,6-Difluorophenyl-Substituted Benzimidazoles

Structural Comparisons
Parameter Target Compound Compound 1 Compound 44
N1 Substituent 2,6-DF-benzyl 2,6-DF-benzyl 2,6-DF-benzyl
C2 Substituent (2,6-DF-benzyloxy)methyl Methyl Methoxy
Dihedral Angle (°) 16.7–19.8 18.2 17.9
IC₅₀ (μM) - 0.2 0.0073

The (2,6-difluorobenzyloxy)methyl group at C2 introduces greater steric bulk (+18.7 ų) compared to methyl or methoxy substituents, potentially affecting binding pocket interactions. Crystallographic data show that bulkier C4 substituents (>40 ų) reduce inhibitory potency by 12–150-fold due to clashes with residues 100–103.

Properties

CAS No.

212503-29-2

Molecular Formula

C22H16F4N2O

Molecular Weight

400.4 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methoxymethyl]-1-[(2,6-difluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C22H16F4N2O/c23-16-5-3-6-17(24)14(16)11-28-21-10-2-1-9-20(21)27-22(28)13-29-12-15-18(25)7-4-8-19(15)26/h1-10H,11-13H2

InChI Key

GJYDIIYJGKMSQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)COCC4=C(C=CC=C4F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with commercially available 6-nitroanilides or o-phenylenediamines substituted with electron-withdrawing groups to facilitate selective acylation and cyclization.
  • For example, 2,6-difluorobenzoyl chloride is used to acylate the anilide, yielding monoacylated intermediates critical for regioselective benzimidazole formation.

Cyclization to Benzimidazole Core

  • The cyclization step involves reductive conditions, often using reducing agents such as iron powder or catalytic hydrogenation, to convert nitroanilides into benzimidazoles.
  • This step is sensitive to reaction time, temperature, and solvent choice to avoid over-reduction or side reactions.

Alkylation at N-1 and C-2 Positions

  • Alkylation with 2,6-difluorobenzyl bromide is performed to introduce the difluorobenzyl groups at the N-1 position regiospecifically.
  • The C-2 position is functionalized by condensation with 2,6-difluorobenzaldehyde or related electrophiles, followed by reduction to yield the corresponding benzylic substituent.
  • Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and bases such as potassium carbonate to promote nucleophilic substitution.

Introduction of the Methoxymethyl Group

  • The methoxymethyl substituent is introduced via etherification of a hydroxymethyl intermediate with 2,6-difluorophenylmethanol or its derivatives.
  • This step may use phase-transfer catalysts or mild acidic/basic conditions to facilitate the formation of the ether linkage without affecting the benzimidazole core.

Optimization Parameters and Yields

Step Key Reagents/Conditions Notes on Optimization Typical Yield (%)
Acylation of anilide 2,6-difluorobenzoyl chloride, 1.2 equiv Control equivalents to avoid bis-acylation 70-85
Cyclization Reducing agent (Fe, H2/Pd), acidic medium Temperature and time critical for selectivity 75-90
N-1 Alkylation 2,6-difluorobenzyl bromide, K2CO3, DMF Regioselective alkylation confirmed 80-88
C-2 Substitution and Reduction 2,6-difluorobenzaldehyde, NaBH4 or similar Stepwise addition to avoid side products 65-80
Methoxymethyl Ether Formation Methoxymethyl chloride or equivalent Mild conditions to preserve benzimidazole 70-85

Research Findings and Analytical Data

  • Structural confirmation is achieved by NMR spectroscopy , mass spectrometry , and X-ray crystallography , confirming the substitution pattern and purity.
  • The difluorophenyl groups enhance the compound’s lipophilicity and biological activity, as demonstrated in various pharmacological assays.
  • Optimization studies reveal that controlling reaction stoichiometry and temperature is crucial to maximize mono-substitution and minimize side products.

Summary of Preparation Methodology

Preparation Stage Description
Starting Material Selection Use of substituted anilides or o-phenylenediamines with electron-withdrawing groups
Acylation Selective monoacylation with 2,6-difluorobenzoyl chloride
Cyclization Reductive cyclization to form benzimidazole core
N-1 Alkylation Regioselective alkylation with 2,6-difluorobenzyl bromide
C-2 Functionalization Condensation with 2,6-difluorobenzaldehyde followed by reduction
Methoxymethylation Ether formation via reaction with methoxymethylating agents under mild conditions

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Difluorobenzyl halides, potassium carbonate, methoxymethyl chloride, sodium hydride.

Major Products

The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Due to its biological activity, it is explored for therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes essential for the survival of pathogens.

    Pathways Involved: The compound can interfere with cellular pathways, leading to the disruption of vital functions in microorganisms or cancer cells. This includes inhibition of DNA synthesis, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid
  • 2-(2,6-Difluorophenyl)-1H-benzimidazole

Uniqueness

1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- stands out due to its unique substitution pattern, which enhances its stability and reactivity. The presence of both difluorophenyl and methoxymethyl groups provides a distinct chemical profile, making it more versatile for various applications compared to its analogs.

Biological Activity

1H-Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- is characterized by its unique structural features, including a benzimidazole core with two 2,6-difluorophenyl groups and a methoxymethyl substituent. This structure enhances its lipophilicity and potential biological activity, making it a subject of extensive research.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Core Structure : Benzimidazole
  • Substituents :
    • Two 2,6-difluorophenyl groups
    • One methoxymethyl group

This structural arrangement is believed to enhance the compound's pharmacological efficacy and interaction with biological targets.

Biological Activities

The biological activities of 1H-benzimidazole derivatives have been widely studied and include:

  • Antimicrobial Activity : Many benzimidazole derivatives exhibit broad-spectrum antimicrobial properties against bacteria and fungi. The presence of difluoro substitutions has been linked to increased potency against various pathogens .
  • Anticancer Properties : Research indicates that this class of compounds can inhibit DNA topoisomerases, which are critical enzymes in cancer cell proliferation. In vitro studies have shown that certain benzimidazole derivatives can induce cytotoxic effects in cancer cell lines such as HeLa and MCF7 .
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. For instance, studies have demonstrated that some benzimidazole derivatives can inhibit mammalian type I DNA topoisomerase activity .

The mechanism by which 1H-benzimidazole derivatives exert their biological effects typically involves:

  • Enzyme Binding : These compounds may bind to the active sites of target enzymes or receptors, disrupting normal biochemical pathways. For example, they can inhibit the activity of DNA topoisomerases or other critical enzymes involved in cellular processes .
  • Signal Transduction Modulation : By interacting with cellular receptors, these compounds can modulate signal transduction pathways, influencing various cellular functions.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of 1H-benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- against other benzimidazole derivatives:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1H-BenzimidazoleBenzimidazole core with difluorophenyl and methoxymethyl groupsAntimicrobial, antiviral, anticancerDual difluoro substitution enhances potency
5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleChlorine and hydroxy substitutionsTopoisomerase inhibitionSignificant cytotoxicity observed
5-(Trifluoromethyl)-1H-benzimidazol-2(3H)-oneTrifluoromethyl groupAntimicrobial and antifungalIncreased lipophilicity due to trifluoro group

This table illustrates how variations in substituents affect the biological activities and pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives against various bacterial strains. The results indicated that compounds with difluoro substitutions exhibited enhanced antimicrobial activity compared to standard antibiotics .
  • Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that certain benzimidazole derivatives significantly inhibited the growth of cancer cell lines. For instance, one derivative showed IC50 values below 10 µM against HeLa cells .
  • Topoisomerase Inhibition : A detailed analysis revealed that selected benzimidazole derivatives effectively inhibited mammalian type I DNA topoisomerase. This inhibition was linked to their structural features and was confirmed through supercoil relaxation assays .

Q & A

Q. What are the optimal synthetic routes for preparing 1H-benzimidazole derivatives with multiple substituents, and how can green chemistry principles be applied?

The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives typically involves two key steps: (1) condensation of o-phenylenediamines with carboxylic acids, aldehydes, or their derivatives (e.g., nitriles) under acidic conditions or with sodium metabisulfite, and (2) N-alkylation using substituted halides in the presence of a base. For environmentally friendly approaches, microwave-assisted synthesis reduces reaction time and improves yield while minimizing solvent use . Green methods also prioritize catalysts like Na₂S₂O₅ for cyclization.

Q. Which analytical techniques are essential for confirming the structural integrity of substituted 1H-benzimidazole compounds?

Standard characterization methods include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and purity, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Chromatographic techniques (HPLC, TLC) assess purity, while elemental analysis validates stoichiometry. For example, recrystallization from ethanol (as in ) and silica gel chromatography are common purification steps .

Q. How should researchers design in vitro assays to evaluate the antitumor potential of novel 1H-benzimidazole derivatives?

Use a panel of cancer cell lines (e.g., breast, lung, colon) to assess broad-spectrum activity. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values via MTT or SRB assays. highlights compound 4c (with a chlorine substituent) showing superior activity against five cancer types, emphasizing the need to test multiple cell lines for robust comparisons . Dose-response curves and time-dependent cytotoxicity studies further validate efficacy.

Advanced Research Questions

Q. How do halogen substituents at specific positions enhance the biological activity of 1H-benzimidazole derivatives?

Halogens like fluorine and chlorine at the phenyl ring (e.g., 2,6-difluorophenyl groups) improve lipophilicity and electron-withdrawing effects, enhancing membrane permeability and target binding. demonstrates that compound 4c , with a –Cl substituent at position 4, exhibits potent antitumor activity due to increased electrostatic interactions with cellular targets like DNA topoisomerases or kinases . Comparative studies with non-halogenated analogs (e.g., methyl or methoxy groups) are critical to isolate substituent effects.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies of 1H-benzimidazole derivatives?

Discrepancies often arise from variations in assay conditions, cell lines, or substituent configurations. To address this:

  • Standardize protocols (e.g., consistent cell lines, incubation times).
  • Perform molecular docking or MD simulations to predict binding affinities.
  • Validate findings using orthogonal assays (e.g., enzyme inhibition alongside cell viability). emphasizes triangulating data through multiple methods (e.g., secondary data, observation) to improve reliability .

Q. How does the mechanism of action of 2,6-difluorophenyl-substituted 1H-benzimidazoles differ from clinically used benzimidazole-based drugs like omeprazole?

Unlike proton pump inhibitors (PPIs) such as omeprazole, which covalently inhibit H⁺/K⁺-ATPase, 2,6-difluorophenyl derivatives may target microtubule assembly, DNA intercalation, or kinase signaling. notes PPIs require acidic activation, while anticancer derivatives likely act via direct target engagement. Mechanistic studies should include tubulin polymerization assays, comet assays for DNA damage, and kinase profiling .

Q. What methodological considerations are critical when comparing the anticancer efficacy of novel derivatives against prior literature compounds?

  • Use identical cell lines and assay endpoints (e.g., IC₅₀).
  • Normalize data to shared positive controls.
  • Account for substituent positional effects (e.g., meta vs. para substitutions). compares compound 4c with derivatives from Yoon et al. (2014) and Zhang et al. (2017), highlighting the need for matched experimental frameworks to ensure valid cross-study comparisons .

Data Analysis & Validation

Q. How can researchers ensure reproducibility in synthesizing and testing 1H-benzimidazole derivatives?

  • Document reaction conditions (temperature, solvent, catalyst) meticulously.
  • Share raw spectral data (NMR, MS) in supplementary materials.
  • Use high-purity reagents and validate intermediates (e.g., via melting points in ). outlines rigorous purification steps (e.g., recrystallization, column chromatography) to ensure compound homogeneity .

Q. What advanced computational tools aid in optimizing the design of 1H-benzimidazole derivatives for targeted therapies?

  • Molecular docking : Predict binding modes with targets like EGFR or tubulin.
  • QSAR models : Correlate substituent properties (e.g., Hammett constants) with activity.
  • ADMET prediction : Assess pharmacokinetics early to prioritize candidates. ’s anticancer evaluations integrate synthesis and bioactivity data, underscoring the role of computational pre-screening .

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